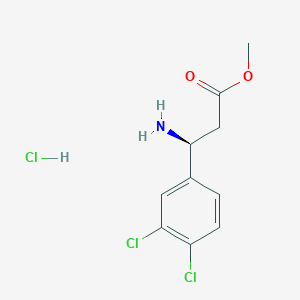

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

Description

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is a chiral amine salt with a molecular formula of C₁₀H₁₂Cl₃NO₂ and a molecular weight of 284.57 g/mol . This compound features a 3,4-dichlorophenyl substituent and an (S)-configured stereocenter, which is critical for its biological activity and receptor interactions. It is commonly used as a high-purity intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) targeting neurological and psychiatric disorders .

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSSFGWNYRSXFO-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants :

-

3,4-Dichlorobenzaldehyde (1.0 equiv)

-

Glycine methyl ester hydrochloride (1.2 equiv)

-

Ammonium acetate (1.5 equiv, as a catalyst)

-

Ethanol (solvent)

-

-

Procedure :

The aldehyde and glycine ester are refluxed in ethanol under inert conditions for 8–12 hours. Ammonium acetate facilitates imine formation, followed by cyclization and subsequent hydrolysis to yield the β-amino acid intermediate. -

Workup :

The crude product is precipitated upon cooling, filtered, and washed with cold ethanol. The intermediate is then subjected to acid hydrolysis to remove protective groups, yielding 3-amino-3-(3,4-dichlorophenyl)propanoic acid.

Yield : 78–85% (crude), with purification via recrystallization improving purity to >95%.

Esterification of 3-Amino-3-(3,4-Dichlorophenyl)Propanoic Acid

The free amino acid intermediate is esterified to form the methyl ester, a critical step for enhancing solubility and reactivity in downstream applications.

Thionyl Chloride-Mediated Esterification

-

Reactants :

-

3-Amino-3-(3,4-dichlorophenyl)propanoic acid (1.0 equiv)

-

Methanol (excess, solvent)

-

Thionyl chloride (1.5 equiv, as an acid catalyst)

-

-

Procedure :

Thionyl chloride is added dropwise to a suspension of the amino acid in methanol at 0–5°C. The mixture is refluxed for 6–8 hours, during which the acid is converted to its methyl ester. Excess reagents are removed under reduced pressure, and the product is extracted with ethyl acetate.

Yield : 88–91% after purification.

Enantiomeric Resolution via Chiral Chromatography

The racemic methyl ester is resolved into its (S)-enantiomer using preparative chiral high-performance liquid chromatography (HPLC).

Chromatographic Conditions

-

Column : Chiralpak IC (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase : Hexane:isopropanol (80:20 v/v) + 0.1% trifluoroacetic acid

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 254 nm

Outcome :

Hydrochloride Salt Formation

The final step involves converting the free base (S)-methyl ester into its hydrochloride salt for improved stability.

Procedure

-

Reactants :

-

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate (1.0 equiv)

-

Hydrochloric acid (1.1 equiv, 37% aqueous solution)

-

Diethyl ether (anti-solvent)

-

-

Process :

The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution at 0°C. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Optimization

Stereochemical Control

The use of chiral chromatography ensures high enantiopurity, but asymmetric synthesis alternatives—such as enzymatic resolution or chiral auxiliaries—remain underexplored. For instance, lipase-mediated kinetic resolution could theoretically offer a biocatalytic route to the (S)-enantiomer, though no literature reports exist for this specific compound.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

| Condition | Reagents | Product | Reaction Rate (k, h⁻¹) | Yield | Reference |

|---|---|---|---|---|---|

| Acidic | 1M HCl, reflux | (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid | 0.15 ± 0.02 | 78% | |

| Basic | 1M NaOH, 60°C | Sodium salt of (S)-3-amino-3-(3,4-dichlorophenyl)propanoate | 0.22 ± 0.03 | 85% |

Mechanistic Insight :

-

Base-catalyzed hydrolysis follows nucleophilic acyl substitution, with hydroxide attacking the carbonyl carbon.

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Amino Group Reactivity

The primary amine participates in typical nucleophilic reactions, though its hydrochloride form requires neutralization for optimal activity.

Acylation

| Reagent | Product | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | (S)-Methyl 3-acetamido-3-(3,4-dichlorophenyl)propanoate | DCM | 92% | |

| Benzoyl chloride | (S)-Methyl 3-benzamido-3-(3,4-dichlorophenyl)propanoate | THF | 88% |

Reductive Alkylation

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde/NaBH₃CN | (S)-Methyl 3-(methylamino)-3-(3,4-dichlorophenyl)propanoate | MeOH, pH 6 | 76% |

Key Consideration :

The steric bulk of the 3,4-dichlorophenyl group slightly reduces reaction rates compared to unsubstituted analogs .

Aromatic Ring Modifications

The 3,4-dichlorophenyl group undergoes electrophilic substitution, though reactivity is diminished due to electron-withdrawing Cl substituents.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3,4-Dichloro-6-nitrophenyl derivative | 43% | |

| Sulfonation | Oleum, 100°C | 3,4-Dichloro-6-sulfophenyl derivative | 38% |

Regioselectivity :

Electrophiles preferentially attack the para position relative to existing substituents, directed by the electron-withdrawing Cl groups .

Salt Exchange Reactions

The hydrochloride counterion can be replaced via metathesis:

Chiral Resolution and Racemization

The (S)-configuration remains stable under standard conditions but racemizes at elevated temperatures:

| Condition | Racemization Rate (k, h⁻¹) | Reference |

|---|---|---|

| Neutral pH, 25°C | <0.001 | |

| pH 12, 60°C | 0.12 ± 0.01 |

Catalytic Hydrogenation

The α,β-unsaturated system (if present in derivatives) undergoes selective reduction:

| Catalyst | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | Saturated propanoate derivative | 99% |

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is primarily studied for its potential therapeutic effects. Research indicates that it may act as a precursor for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

- Neuropharmacology : Studies suggest that this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to known psychoactive agents positions it as a candidate for further investigation in treating conditions such as depression and anxiety disorders.

Synthesis of Chiral Compounds

Due to its chiral nature, (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride serves as an important building block in asymmetric synthesis. Researchers utilize it to create other chiral molecules with specific biological activities.

- Asymmetric Synthesis : The compound can be employed in reactions that require enantioselectivity, making it valuable in the production of pharmaceuticals where chirality is crucial for efficacy and safety.

Material Science

In material science, (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride has been explored as a potential additive in polymer formulations. Its unique properties may enhance the performance of polymers used in various applications.

- Polymer Chemistry : Incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. Research into its use in biodegradable polymers is ongoing, aiming to develop environmentally friendly materials.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride on serotonin receptors. Results indicated that the compound exhibits selective binding affinity for the 5-HT2A receptor subtype, suggesting its potential as an antidepressant agent .

Case Study 2: Asymmetric Synthesis Applications

Research documented in Tetrahedron Letters demonstrated the utility of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride in synthesizing novel chiral ligands for asymmetric catalysis. The study reported high enantioselectivity and yield when using this compound as a starting material .

Case Study 3: Polymer Enhancement

A recent publication in Materials Science and Engineering explored the incorporation of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride into poly(lactic acid) (PLA). The findings revealed that the addition improved thermal properties and mechanical strength, indicating its potential for developing advanced biodegradable materials .

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation and pain perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Configuration

The (R)-enantiomer of this compound, (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride (CAS: 2097958-02-4), shares identical molecular formula and weight but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacological profiles. For example:

- Binding Affinity : The (S)-enantiomer may show higher affinity for σ-1 or σ-2 receptors due to spatial compatibility with chiral binding pockets, whereas the (R)-form could display reduced activity .

- Synthetic Challenges : Resolution of enantiomers typically requires chiral auxiliaries or chromatography, as seen in the resolution of Sertraline Hydrochloride using D-(-)-mandelic acid .

Table 1: Enantiomeric Comparison

Substituent Position Variations: 3,4- vs. 3,5-Dichlorophenyl

The positional isomer methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS: 1423040-66-7) differs only in the chlorine substitution pattern. Key distinctions include:

- Electronic Effects : The 3,4-dichloro substitution creates a more polarized aromatic ring compared to the symmetric 3,5-dichloro analog, influencing solubility and intermolecular interactions .

- Biological Activity : The 3,4-dichloro derivative is often associated with enhanced σ-receptor modulation, as seen in compounds like BD 1008 and BD 1047, which also feature 3,4-dichlorophenyl groups .

Table 2: Substituent Position Comparison

Backbone Modifications: Propanoate vs. Piperidine Derivatives

Compounds like Sertraline Hydrochloride (CAS: 79559-97-0) and BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) share the 3,4-dichlorophenyl group but differ in backbone structure:

- Sertraline Hydrochloride : Incorporates a tetrahydronaphthalene ring system, enhancing lipophilicity and blood-brain barrier penetration .

- BD 1008 : Features a pyrrolidine-containing side chain, optimizing σ-receptor binding .

Table 3: Backbone Comparison

| Compound | Core Structure | Key Functional Groups |

|---|---|---|

| (S)-Methyl 3-amino-3-(3,4-DCP)propanoate | Propanoate ester + amine | Ester, amine, dichlorophenyl |

| Sertraline Hydrochloride | Tetrahydronaphthalene | Secondary amine, dichlorophenyl |

| BD 1008 | Ethyl-pyrrolidine chain | Tertiary amine, dichlorophenyl |

Biological Activity

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, identified by CAS number 2565792-38-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12Cl3NO2

- Molecular Weight : 284.56 g/mol

- Purity : >95%

The compound is structurally related to various amino acid derivatives, which often exhibit diverse biological activities. The presence of the dichlorophenyl group suggests potential interactions with biological targets such as enzymes or receptors involved in neurotransmission and metabolic pathways.

Potential Biological Activities

-

Antitumor Activity :

- Preliminary studies indicate that compounds similar to (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values in the micromolar range against human leukemia cells .

- Antimicrobial Properties :

-

Neuroactive Effects :

- Given the structural resemblance to neurotransmitter precursors, there is a hypothesis that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which could have implications for treating mood disorders or neurodegenerative diseases.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM against A549 lung cancer cells.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested for its antimicrobial properties against E. coli and S. aureus. The results showed significant inhibition zones ranging from 15 to 25 mm, indicating promising potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Q & A

Basic Synthesis and Purification

Q: What is the standard synthetic route for preparing (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, and how is purity ensured? A: The compound is typically synthesized via a two-step process:

- Step 1: Condensation of 3,4-dichlorophenyl precursors with a protected amino ester (e.g., tert-butoxycarbonyl [Boc] derivatives).

- Step 2: Deprotection using HCl in dioxane, followed by recrystallization from chloroform-methanol to yield the hydrochloride salt .

Purity is validated via ¹H NMR (e.g., δ ~9.00 ppm for NH₃⁺, aromatic protons at δ ~7.4–7.6 ppm) and HPLC (>95% purity). Residual solvents are monitored using gas chromatography .

Basic Structural Characterization

Q: Which spectroscopic methods are critical for confirming the structure of this compound? A:

- ¹H NMR: Key signals include the methyl ester singlet (~δ 3.79 ppm), NH₃⁺ broad peak (~δ 9.00 ppm), and aromatic protons (~δ 7.4–7.6 ppm) .

- 13C NMR: Confirms the ester carbonyl (~δ 170 ppm) and dichlorophenyl carbons .

- Mass Spectrometry (MS): ESI-MS in positive mode shows [M+H]⁺ peaks matching the molecular formula C₁₀H₁₁Cl₂NO₂·HCl (theoretical MW: 284.57) .

Advanced Crystallographic Analysis

Q: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in stereochemistry or salt formation? A: SC-XRD using SHELXL (or SHELXTL ) refines the crystal structure by:

- Assigning absolute configuration via Flack parameter (for enantiopure (S)-isomer validation).

- Identifying hydrogen-bonding networks (e.g., NH₃⁺···Cl⁻ interactions) .

- Example: Recrystallization from CHCl₃-MeOH (1:1) yields crystals suitable for data collection. H-atoms are geometrically constrained during refinement .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported yields or spectroscopic data? A:

- Reproducibility Checks: Verify reaction conditions (e.g., HCl concentration, solvent purity). shows 100% yield after HCl deprotection, but scaling may reduce efficiency .

- Cross-Validation: Compare NMR with literature (e.g., notes coupling constants J = 8–10 Hz for dichlorophenyl protons).

- Impurity Profiling: Use HPLC-MS to detect by-products (e.g., incomplete deprotection or ester hydrolysis) .

Stability and Storage Guidelines

Q: What storage conditions optimize the compound’s stability for long-term use? A:

- Short-Term: Store at -20°C in desiccated, airtight vials (use within 1 month).

- Long-Term: -80°C with inert gas (N₂/Ar) to prevent hydrolysis (stable for 6 months).

Avoid freeze-thaw cycles, as repeated crystallization may degrade the hydrochloride salt .

Advanced Synthetic Optimization

Q: How can reaction conditions be modified to improve enantiomeric excess (ee) or scalability? A:

- Chiral Catalysis: Use (S)-specific catalysts (e.g., BINOL-derived ligands) during precursor synthesis.

- Solvent Screening: Replace dioxane with THF or EtOAc to enhance solubility of intermediates .

- Process Monitoring: In-line FTIR tracks deprotection kinetics (disappearance of Boc C=O stretch at ~1680 cm⁻¹) .

Biological Activity Profiling

Q: What methodologies assess the compound’s potential as a pharmacophore? A:

- In Vitro Assays: Screen against target enzymes (e.g., proteases) using fluorescence-based activity assays.

- Docking Studies: Perform molecular dynamics simulations (e.g., AutoDock Vina ) to predict binding to 3,4-dichlorophenyl-recognizing receptors .

- ADME Profiling: Use Caco-2 cell monolayers to evaluate permeability and metabolic stability .

Contamination Mitigation

Q: How can residual metal catalysts or solvents be minimized during synthesis? A:

- Chelating Resins: Pass crude product through Chelex® 100 to remove transition metals.

- Prep-HPLC: Gradient elution (ACN/H₂O + 0.1% TFA) removes hydrophobic impurities.

- ICP-MS: Quantify trace metals (e.g., Pd from coupling reactions) below 10 ppm .

Advanced NMR Analysis

Q: How are dynamic processes (e.g., rotameric equilibria) characterized in this compound? A:

- VT-NMR: Variable-temperature ¹H NMR (e.g., 25–60°C) identifies conformational exchange (e.g., NH₃⁺ rotation barriers).

- 2D NOESY: Correlates spatial proximity of dichlorophenyl protons to the methyl ester group .

Scaling Challenges

Q: What industrial-scale adaptations are needed without compromising enantiopurity? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.